molecular formula C10H17Cl2N3O2S B3077943 4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride CAS No. 1049728-13-3

4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride

Cat. No. B3077943
CAS RN: 1049728-13-3
M. Wt: 314.2 g/mol
InChI Key: HSNWVBNMXOFESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride, also known as PIPES, is a buffering agent commonly used in biochemical and molecular biology experiments. It is a zwitterionic compound that is highly soluble in water and has a pH range of 6.1-7.5. PIPES is widely used in the scientific community due to its ability to maintain a stable pH in various biological and chemical reactions.

Scientific Research Applications

Antimicrobial Activity

4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride: has been investigated for its antimicrobial properties. In a study by Mandala et al , novel derivatives of this compound were synthesized and screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal effects. Docking studies further supported their inhibitory potency.

Antifungal Activity

In another study, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including derivatives of our compound, were synthesized as potential antifungal agents . Some of these compounds displayed fungicidal activity against specific strains.

Drug Discovery and Bioactivity Enhancement

Coumarin-based piperazine derivatives have garnered attention in drug discovery. The inclusion of a piperazine moiety can enhance bioactivity. N-aryl and N-alkyl piperazine derivatives have been reported as potent antibacterial agents, antimalarial agents, antipsychotic agents, and antifungal agents .

Therapeutic Potential

Coumarins, including derivatives like our compound, are structurally important and occur widely in natural products. Efforts to evaluate their therapeutic potential have focused on anticancer, anti-HIV, anticoagulant, antioxidant, and anti-inflammatory activities .

Molecular Modeling and Structure-Based Investigations

Docking studies with the crystal structure of oxidoreductase proteins were conducted to understand the binding interactions of these compounds . Such investigations provide insights into their mechanism of action.

Norfloxacin Analogues as Antimicrobial Agents

While not directly related to our compound, the design and synthesis of piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues have also been explored as antimicrobial agents . This highlights the broader interest in piperazine-based compounds.

properties

IUPAC Name

4-piperazin-1-ylbenzenesulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H2,11,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNWVBNMXOFESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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